(1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine
Overview
Description
(1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine is a chemical compound known for its unique structure, which includes a triazolo ring fused with a pyridine ring and a cyclohexyl group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine typically involves the reaction of a triazolo-pyridine derivative with a cyclohexylmethylamine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This involves the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
(1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
(1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolo-pyridine moiety allows it to bind effectively to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
(1-([1,2,4]triazolo[4,3-a]quinoxaline-3-ylmethyl)cyclohexyl)methanamine: Similar structure but with a quinoxaline ring instead of a pyridine ring.
(1-([1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine): Similar structure but with a different substitution pattern on the pyridine ring
Uniqueness
(1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine is unique due to its specific triazolo-pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c15-11-14(7-3-1-4-8-14)10-13-17-16-12-6-2-5-9-18(12)13/h2,5-6,9H,1,3-4,7-8,10-11,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPSKQJDVKCRHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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